4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Description

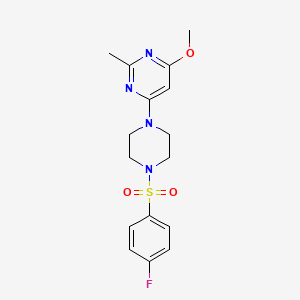

This compound belongs to the pyrimidine class of heterocyclic molecules, characterized by a six-membered aromatic ring with two nitrogen atoms. Its structure includes a 4-fluorophenyl sulfonyl group attached to a piperazine ring, which is further linked to a 6-methoxy-2-methylpyrimidine core.

Properties

IUPAC Name |

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O3S/c1-12-18-15(11-16(19-12)24-2)20-7-9-21(10-8-20)25(22,23)14-5-3-13(17)4-6-14/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTHFCSYETYHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine represents a significant class of piperazine derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring, a sulfonyl group, and a pyrimidine core. The presence of the 4-fluorophenyl moiety and the methoxy group enhances its lipophilicity and biological interactions. Its molecular formula is with a molecular weight of approximately 376.41 g/mol.

Anticancer Properties

Research indicates that similar compounds in this class exhibit significant anticancer properties. For instance, studies on piperazine derivatives have shown efficacy against various cancer cell lines, including breast cancer. One study demonstrated that compounds structurally related to this derivative inhibited the catalytic activity of Poly(ADP-ribose) polymerase (PARP1), a target in cancer therapy:

- IC50 Values : The compound displayed an IC50 value comparable to established PARP inhibitors like Olaparib, indicating its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- PARP Inhibition : By inhibiting PARP1, the compound may enhance DNA damage response mechanisms, leading to increased apoptosis in cancer cells .

- Monoamine Oxidase Inhibition : Similar piperazine derivatives have also been evaluated for their inhibitory effects on monoamine oxidases (MAO-A and MAO-B), which are crucial in mood regulation and neuroprotection .

Study 1: Efficacy Against Breast Cancer

A study published in Molecules highlighted the efficacy of a related compound against human breast cancer cells. The compound exhibited moderate to significant inhibition of cell proliferation, with IC50 values indicating strong potential for further development as an anticancer agent .

Study 2: Interaction with PARP1

Another investigation focused on the interaction of piperazine derivatives with PARP1. The results showed that compounds similar to this compound could effectively inhibit PARP activity, leading to enhanced DNA damage repair mechanisms and increased apoptosis rates .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

| Compound Name | Structure | Key Features | IC50 (µM) |

|---|---|---|---|

| Compound A | Structure A | Anticancer activity | 18 |

| Compound B | Structure B | MAO-B inhibition | 0.013 |

| This compound | Structure C | PARP inhibition | Comparable to Olaparib |

Scientific Research Applications

Scientific Research Applications

The applications of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine span several domains:

1. Medicinal Chemistry

- Neuropharmacology : This compound is being investigated for its potential effects on dopamine and serotonin receptors, making it a candidate for treating neurological disorders .

- Enzyme Inhibition : It shows promise as an inhibitor for specific enzymes involved in various biological pathways, which could lead to therapeutic applications in diseases such as cancer or metabolic disorders .

2. Organic Synthesis

- Building Block : It serves as a versatile building block in the synthesis of more complex organic compounds, facilitating the development of new pharmaceuticals .

- Material Science : The compound's unique chemical properties allow it to be used in developing new materials with specific functionalities .

The biological activity of this compound has been studied extensively. It interacts with various molecular targets, potentially leading to alterations in cellular signaling pathways. For instance, its ability to act as an enzyme inhibitor suggests that it could modulate key biochemical processes relevant to disease states .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Case Study 1 : Research indicated that derivatives of this compound exhibited significant binding affinity towards serotonin receptors, suggesting potential antidepressant effects. These findings were corroborated by behavioral assays in animal models .

- Case Study 2 : In vitro studies demonstrated that this compound effectively inhibited specific cancer cell lines, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a common scaffold with several pyrimidine derivatives modified at the 4-sulfonylpiperazine and pyrimidine positions. Key structural analogs include:

4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine (CAS 946325-74-2)

- Substituent Differences : The tert-butyl group replaces the 4-fluorophenyl moiety.

- Molecular Weight : 404.5 g/mol (vs. ~387–400 g/mol for fluorophenyl derivatives).

4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine (CAS 946271-70-1)

- Substituent Differences : The 4-methoxyphenyl sulfonyl group and 6-propoxy group replace the 4-fluorophenyl and 6-methoxy groups.

- The propoxy chain may enhance lipophilicity .

4-(Difluoromethyl)-6-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine (CAS 2640944-37-0)

- Substituent Differences : A thiadiazole ring and difluoromethyl group replace the fluorophenyl sulfonyl and methoxy groups.

- Impact : The thiadiazole introduces a heterocyclic motif, which could enhance hydrogen-bonding interactions. The difluoromethyl group may improve metabolic stability .

Q & A

Basic Question

- X-ray Crystallography : Essential for confirming stereochemistry and intermolecular interactions. For example, dihedral angles between the pyrimidine ring and substituents (e.g., fluorophenyl group) can be measured to assess conformational stability .

- NMR Spectroscopy : H and C NMR identify substituent integration and coupling patterns. The methoxy group ( ~3.8 ppm) and aromatic protons ( ~7.0–8.0 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z ~435) and fragmentation patterns .

How can researchers design initial biological activity screens for this compound?

Basic Question

- Target Selection : Prioritize kinases or receptors where pyrimidine derivatives are known modulators (e.g., PI3K, BRD4) .

- Assay Types :

- Positive Controls : Use established inhibitors (e.g., GDC-0941 for PI3K) to validate assay conditions .

What strategies can optimize the synthetic yield and purity of this compound?

Advanced Question

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%). Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves sulfonamide byproducts .

- Catalysis : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in piperazine-pyrimidine bond formation .

- Reaction Monitoring : Use TLC or HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .

How can hydrogen bonding and crystal packing data inform the compound’s molecular interactions?

Advanced Question

- Hydrogen Bond Analysis : Intramolecular N–H⋯N bonds (e.g., between piperazine and pyrimidine nitrogen) stabilize the molecule’s conformation, as seen in similar structures .

- Crystal Packing : Weak C–H⋯O and C–H⋯π interactions (e.g., between methoxy groups and aromatic rings) influence solubility and stability .

- Implications : Reduced conformational flexibility may enhance target binding but lower bioavailability.

How should researchers address contradictory biological activity data across different assays or cell lines?

Advanced Question

- Orthogonal Assays : Combine enzymatic assays with cellular readouts (e.g., Western blot for target phosphorylation) to confirm mechanism .

- Cell Line Variability : Profile compound activity in isogenic cell lines (wild-type vs. mutant) to identify genetic dependencies .

- Metabolic Stability Testing : Liver microsome assays (e.g., human/rat) can explain discrepancies due to differential metabolism .

What methodologies support structure-activity relationship (SAR) studies for this compound?

Advanced Question

- Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and compare activity .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like PI3Kα. Validate with mutagenesis (e.g., BRD4 bromodomain mutations) .

- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonyl-piperazine) using 3D-QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.